![molecular formula C11H17ClN4O3 B2965715 2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide CAS No. 2411184-29-5](/img/structure/B2965715.png)
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CTP' and is used in various biochemical and physiological studies. CTP is known for its ability to inhibit RNA polymerase III, which makes it an important tool for studying transcriptional regulation.
科学的研究の応用
CTP is widely used in scientific research, particularly in the field of transcriptional regulation. It is used as an inhibitor of RNA polymerase III, which is responsible for transcribing small non-coding RNAs. CTP has been used to study the regulation of RNA polymerase III transcription in various cellular processes, including cell growth and differentiation. It has also been used to investigate the role of RNA polymerase III in diseases such as cancer and viral infections.
作用機序
CTP inhibits RNA polymerase III by binding to the active site of the enzyme. This prevents the enzyme from synthesizing RNA, effectively shutting down transcription. CTP specifically targets the initiation phase of RNA synthesis, preventing the recruitment of the transcription factor TFIIIB to the promoter region of the gene.
Biochemical and Physiological Effects
The inhibition of RNA polymerase III by CTP has several biochemical and physiological effects. It leads to a reduction in the levels of small non-coding RNAs, which are important for various cellular processes. This can affect cell growth, differentiation, and survival. CTP has also been shown to have antiviral effects, particularly against hepatitis B virus, by inhibiting the transcription of viral RNA.
実験室実験の利点と制限
One of the main advantages of using CTP in lab experiments is its specificity for RNA polymerase III. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. CTP is also relatively stable and can be easily synthesized in the lab.
However, there are some limitations to using CTP in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, CTP has a relatively short half-life, which can make it difficult to study long-term effects.
将来の方向性
There are several future directions for research involving CTP. One area of interest is the development of more potent and selective inhibitors of RNA polymerase III. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another area of research is the study of the role of RNA polymerase III in various cellular processes, particularly in the context of disease. Finally, there is a need for more in-depth studies on the toxicity and long-term effects of CTP in cells and organisms.
Conclusion
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide, or CTP, is a valuable tool for studying transcriptional regulation in scientific research. Its ability to selectively inhibit RNA polymerase III has led to numerous applications in the study of cellular processes and disease. While there are some limitations to its use, CTP has significant potential for future research in this field.
合成法
The synthesis of CTP involves several steps, starting with the preparation of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then reacted with (2R)-2-amino-3-chloropropanoic acid to form the amide bond. The resulting compound is then treated with methoxyacetaldehyde dimethyl acetal to form the oxolane ring, resulting in the final product, CTP.
特性
IUPAC Name |
2-chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O3/c1-7(12)11(17)13-3-8-4-16(15-14-8)9-5-19-6-10(9)18-2/h4,7,9-10H,3,5-6H2,1-2H3,(H,13,17)/t7?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJXVUIEYMXBG-RWBYNWAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2COCC2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC1=CN(N=N1)[C@@H]2COC[C@H]2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)
![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)
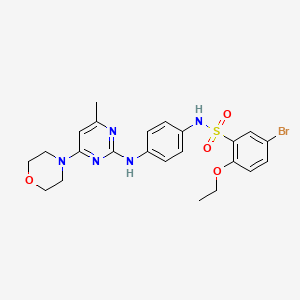
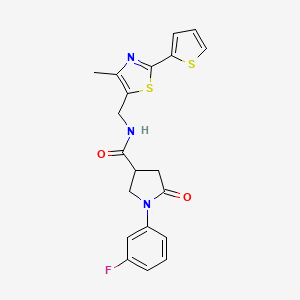
![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2965639.png)
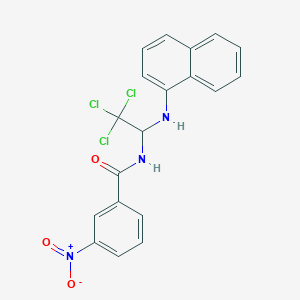

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)
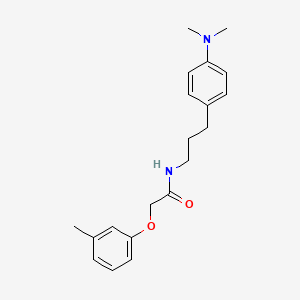
![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)
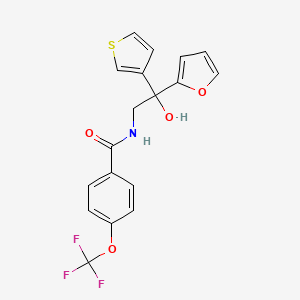
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2965655.png)